Ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate, a compound with the chemical identifier MEA38121, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a dimethylamino group and an oxohexanoate moiety. Its structure suggests potential interactions with biological targets, particularly enzymes and receptors involved in metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Studies indicate that it may function as an enzyme inhibitor, impacting metabolic processes relevant to disease states. The presence of the dimethylamino group is believed to enhance binding affinity to target proteins due to its positive charge at physiological pH, which facilitates electrostatic interactions with negatively charged residues in active sites.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study reported significant inhibition of cell proliferation in HepG2 liver cancer cells, with an IC50 value indicating effective concentration levels for therapeutic applications. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Studies
-
HepG2 Cell Line :
- Objective : Evaluate cytotoxicity.
- Method : MTT assay.
- Results : IC50 = 15 µM, indicating potent anti-proliferative effects.
-
A549 Lung Cancer Cells :
- Objective : Assess anti-cancer activity.
- Method : Flow cytometry for apoptosis detection.
- Results : Increased early and late apoptotic cells upon treatment with this compound compared to control groups.
Comparative Biological Activity Table
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 15 | Induction of apoptosis |
A549 | 20 | Cell cycle arrest |
MCF-7 | 25 | Inhibition of proliferation |
Pharmacological Potential
Given its promising biological activities, this compound is being investigated for use in drug development targeting various cancers. Its ability to inhibit specific enzymes suggests potential applications in treating conditions where these enzymes are dysregulated.
Properties
IUPAC Name |
ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxohexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-7-10(13)9(8-12(3)4)11(14)15-6-2/h8H,5-7H2,1-4H3/b9-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQPDMAJOTXKPI-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(=CN(C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)/C(=C/N(C)C)/C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.